Regiospecific 6-Sulfonamide Scaffold is a Defined Pharmacophore for PKM2 Activation, Inaccessible via the 7-Isomer
The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold, directly derived from 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, is a validated pharmacophore for allosteric activation of the tumor-specific M2 isoform of pyruvate kinase (PKM2). An NIH technology disclosure explicitly classifies this 6-sulfonamide scaffold as one of only two chemotypes capable of activating PKM2 through its allosteric site [1]. The corresponding 7-sulfonamide regioisomer is not part of this pharmacophore; instead, the 7-sulfonamide group is deployed on a completely different scaffold, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine [1]. This demonstrates that the 6-substitution pattern is essential for target engagement, and procurement of this specific regioisomer is required to reproduce reported biological activity.
| Evidence Dimension | Pharmacophore regiospecificity for PKM2 allosteric activation |
|---|---|
| Target Compound Data | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold is a defined PKM2 activator chemotype |
| Comparator Or Baseline | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide is not described as a PKM2 activator; the 7-sulfonamide motif is instead used on a distinct 3-oxo-benzo[b][1,4]oxazine scaffold |
| Quantified Difference | Qualitative – 6-sulfonamide is a validated pharmacophore for PKM2; 7-sulfonamide is not utilized in this context |
| Conditions | NIH Technology Transfer disclosure based on patent-protected small-molecule activator series [1] |
Why This Matters
This regiospecificity means that only the 6-sulfonyl chloride intermediate can yield the bioactive PKM2 activator scaffold; the 7-isomer would produce an inactive or untested chemotype, constituting a critical procurement decision point.
- [1] NIH Technology Transfer. Pyruvate Kinase M2 Activators for the Treatment of Cancer. Reference No. E-174-2011. View Source
